molecular formula C17H11ClO4 B5863986 [3-(2-Chlorophenyl)-4-oxochromen-7-yl] acetate

[3-(2-Chlorophenyl)-4-oxochromen-7-yl] acetate

Cat. No.: B5863986
M. Wt: 314.7 g/mol
InChI Key: OVMDJBVYYJVGMQ-UHFFFAOYSA-N
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Description

[3-(2-Chlorophenyl)-4-oxochromen-7-yl] acetate is a chemical compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group attached to the chromen-4-one core, with an acetate group at the 7th position

Properties

IUPAC Name

[3-(2-chlorophenyl)-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c1-10(19)22-11-6-7-13-16(8-11)21-9-14(17(13)20)12-4-2-3-5-15(12)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMDJBVYYJVGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chlorophenyl)-4-oxochromen-7-yl] acetate typically involves the condensation of 2-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete condensation and acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Chlorophenyl)-4-oxochromen-7-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chromen-4-one derivatives.

Scientific Research Applications

[3-(2-Chlorophenyl)-4-oxochromen-7-yl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(2-Chlorophenyl)-4-oxochromen-7-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Chlorophenyl)-4-oxochromen-7-yl] methyl ether
  • [3-(2-Chlorophenyl)-4-oxochromen-7-yl] ethyl ester
  • [3-(2-Chlorophenyl)-4-oxochromen-7-yl] propionate

Uniqueness

Compared to similar compounds, [3-(2-Chlorophenyl)-4-oxochromen-7-yl] acetate is unique due to its specific acetate group, which can influence its reactivity and biological activity. The presence of the acetate group can enhance the compound’s solubility and stability, making it more suitable for certain applications.

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